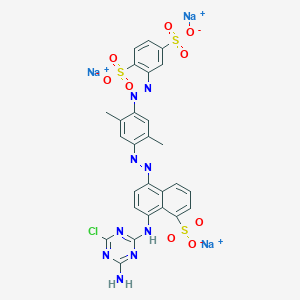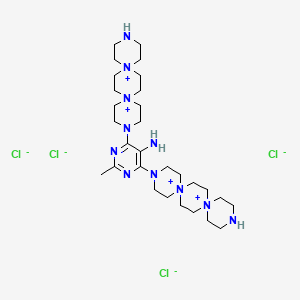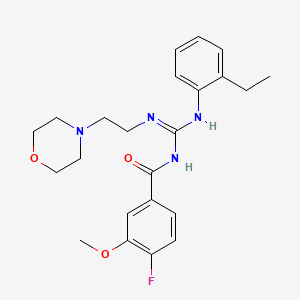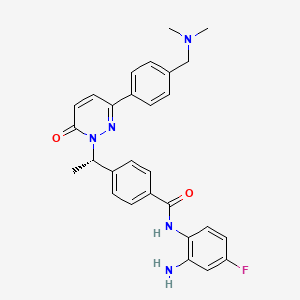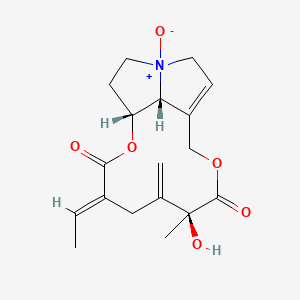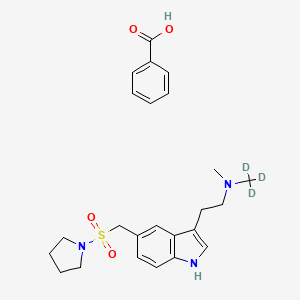
Almotriptan-d3 (benzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Almotriptan-d3 (benzoate) is a deuterated form of Almotriptan, a selective serotonin receptor agonist used primarily in the treatment of migraines. The compound is labeled with deuterium, which is a stable isotope of hydrogen, making it useful in various research applications, particularly in pharmacokinetic studies .
Méthodes De Préparation
The synthesis of Almotriptan-d3 (benzoate) involves several steps:
Methylation: The initial step involves the methylation of 3-[5-(1-Pyrrolidinyl sulfonyl methyl) 1H-indol-yl]ethane amine.
Formation of Hydroxy Benzoic Acid Addition Salt: The crude Almotriptan is then treated with hydroxy benzoic acid to yield the hydroxy benzoic acid addition salt of Almotriptan.
Conversion to Almotriptan: The hydroxy benzoic acid addition salt is converted to Almotriptan.
Salification: Finally, Almotriptan is salified to its pharmaceutically acceptable salts
Analyse Des Réactions Chimiques
Almotriptan-d3 (benzoate) undergoes several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Almotriptan-d3 (benzoate) has several scientific research applications:
Pharmacokinetic Studies: The deuterated form is used as an internal standard in mass spectrometry to study the pharmacokinetics of Almotriptan in human plasma.
Migraine Research: It is used to study the efficacy and safety of Almotriptan in treating migraines.
Drug Development: The compound is used in the development of new drugs targeting serotonin receptors.
Mécanisme D'action
Almotriptan-d3 (benzoate) works by binding to the 5-HT1B and 5-HT1D receptors in the brain. This binding leads to the narrowing of blood vessels, stopping pain signals from being sent to the brain, and preventing the release of certain natural substances that cause pain, nausea, and other symptoms of migraine .
Comparaison Avec Des Composés Similaires
Almotriptan-d3 (benzoate) is compared with other triptans such as sumatriptan, rizatriptan, and eletriptan:
Propriétés
Formule moléculaire |
C24H31N3O4S |
|---|---|
Poids moléculaire |
460.6 g/mol |
Nom IUPAC |
benzoic acid;N-methyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]-N-(trideuteriomethyl)ethanamine |
InChI |
InChI=1S/C17H25N3O2S.C7H6O2/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20;8-7(9)6-4-2-1-3-5-6/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3;1-5H,(H,8,9)/i1D3; |
Clé InChI |
UCZNAYBARCXCNA-NIIDSAIPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3.C1=CC=C(C=C1)C(=O)O |
SMILES canonique |
CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate hydrochloride](/img/structure/B12383002.png)
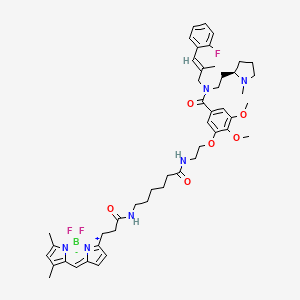
![7-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]hept-6-ynoic acid](/img/structure/B12383012.png)
![ethyl (4-{3-[2,4-dihydroxy-5-(1-methylethyl)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}benzyl)carbamate](/img/structure/B12383018.png)
